2-Fluoro-5-(methylsulfonyl)aniline

Description

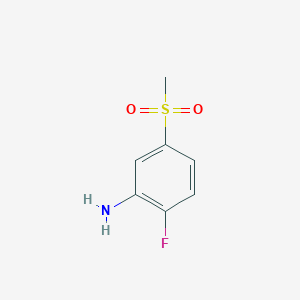

Chemical Structure: 2-Fluoro-5-(methylsulfonyl)aniline (C₇H₈FNO₂S, MW: 189.03 g/mol) consists of an aniline backbone substituted with a fluorine atom at the ortho-position (C2) and a methylsulfonyl (-SO₂CH₃) group at the para-position (C5) . The methylsulfonyl group is a strong electron-withdrawing moiety, while the fluorine atom contributes to electronic modulation and metabolic stability. This compound is pivotal in medicinal chemistry, particularly in kinase inhibitor development due to its ability to enhance binding affinity and selectivity .

Properties

IUPAC Name |

2-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBPBOIRQMDMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960135 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395090-68-3, 387358-51-2 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulfonyl)aniline typically involves the introduction of the fluorine and methylsulfonyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where an aniline derivative is treated with a fluorinating agent and a methylsulfonylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-5-(methylsulfonyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(methylsulfonyl)aniline exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific functional groups on the target molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

Mechanistic Insights :

Physical and Stability Properties

Biological Activity

2-Fluoro-5-(methylsulfonyl)aniline, with the chemical formula C₇H₈FNO₂S, is a sulfonylated aniline compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a fluorine atom and a methylsulfonyl group attached to an aniline structure, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 189.207 g/mol. The presence of both electron-withdrawing (fluorine) and electron-donating (methylsulfonyl) groups enhances its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as pharmacological agents targeting specific receptors or enzymes. However, specific studies focusing solely on this compound remain limited.

Antimicrobial Activity

Sulfonylated anilines have been investigated for their antimicrobial properties. For instance, studies have shown that related compounds exhibit bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 15.625 to 125 μM, indicating moderate to potent activity against these pathogens .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways.

- Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis : Potential interference with nucleic acid production has been suggested as a mechanism for its antibacterial activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoroaniline | Contains only a fluorine substituent | Lacks sulfonyl group; less reactive |

| 5-Methylsulfonylaniline | Contains methylsulfonyl but no fluorine | More electron-rich; different reactivity profile |

| 4-Fluoro-2-(methylsulfonyl)aniline | Different position for fluorine | Potentially different biological activity |

| 3-Fluoro-4-(methylsulfonyl)aniline | Different substitution pattern | May exhibit distinct interaction characteristics |

The unique combination of functional groups in this compound may enhance its reactivity and biological activity compared to its analogs.

Study on Antibacterial Properties

A recent study investigated the antibacterial properties of various sulfonylated anilines, including derivatives similar to this compound. The findings indicated that these compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics like gentamicin. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .

Research on Biofilm Inhibition

Another research effort focused on the antibiofilm activity of sulfonylated derivatives against bacterial biofilms. Compounds were tested for their ability to inhibit biofilm formation in various bacterial strains, revealing that certain modifications could lead to improved biofilm inhibition rates compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.